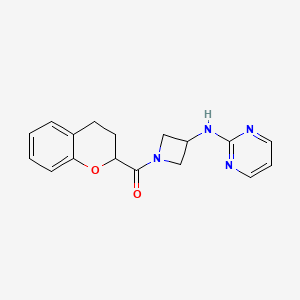
Chroman-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Chroman-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N4O2 and its molecular weight is 310.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chroman-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, with the CAS number 2034286-66-1, is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C17H18N4O2 with a molecular weight of 310.35 g/mol. The structure features a chroman ring fused with a pyrimidine and azetidine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₂ |
| Molecular Weight | 310.35 g/mol |
| CAS Number | 2034286-66-1 |
Chroman derivatives often exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanisms by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Many chroman compounds inhibit specific enzymes related to inflammatory pathways.
- Receptor Modulation : This compound may interact with various receptors involved in cell signaling pathways, influencing cellular responses.
- Antioxidant Properties : The presence of the chroman structure suggests potential antioxidant activity, which can protect cells from oxidative stress.
Case Studies and Research Findings
Recent studies have focused on the compound's efficacy in various biological models:
- Anticancer Activity : Research indicates that Chroman derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. A study demonstrated that this compound significantly reduced cell viability in breast cancer cells (MCF7), with IC50 values indicating potent cytotoxicity .
- Antimicrobial Effects : In vitro tests showed that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
- Neuroprotective Properties : Preliminary studies suggest neuroprotective effects in models of neurodegenerative diseases. The compound was shown to reduce neuroinflammation and oxidative stress markers in neuronal cells exposed to toxic agents .
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16(15-7-6-12-4-1-2-5-14(12)23-15)21-10-13(11-21)20-17-18-8-3-9-19-17/h1-5,8-9,13,15H,6-7,10-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVVVAZYBAHPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














